3-Phenyl-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-Phenyl-1,2-oxazole-5-sulfonyl chloride: is an organic compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is a member of the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, which is then cyclized using phosphorus oxychloride to yield the oxazole ring . The sulfonyl chloride group is introduced by treating the oxazole derivative with chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Electrophilic aromatic substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Cycloaddition reactions: The oxazole ring can undergo cycloaddition reactions with dienophiles to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled temperatures.
Cycloaddition reactions: These reactions often require catalysts such as copper(I) chloride or ruthenium(II) chloride .
Major Products:
Sulfonamides and sulfonate esters: from nucleophilic substitution.
Nitro and halogenated derivatives: from electrophilic aromatic substitution.
Fused heterocyclic compounds: from cycloaddition reactions.
Scientific Research Applications
3-Phenyl-1,2-oxazole-5-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
- 3-Phenyl-1,2-oxazole-5-sulfonamide
- 3-Phenyl-1,2-oxazole-5-sulfonate ester
- 2-Phenyl-1,3-oxazole-5-sulfonyl chloride
Comparison: 3-Phenyl-1,2-oxazole-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to sulfonamide and sulfonate ester derivatives . The presence of the oxazole ring also differentiates it from other sulfonyl chlorides, providing a unique scaffold for the development of bioactive molecules .
Biological Activity
3-Phenyl-1,2-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H6ClNO3S and a molecular weight of approximately 233.66 g/mol. The compound features a sulfonyl chloride group, which is known for its high reactivity, particularly towards nucleophilic sites on proteins and enzymes, making it a valuable candidate for drug development and biochemical research .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, modification of protein functions, and potentially influence various biochemical pathways. The sulfonyl chloride moiety is particularly reactive, allowing for selective targeting of active site residues on enzymes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxicity against various human cancer cell lines. A notable study reported that derivatives with similar structures exhibited average GI50 (the concentration required to inhibit 50% of cell growth) values in the low micromolar range against multiple cancer types, including leukemia and solid tumors .
Table 1: Anticancer Activity of Oxazole Derivatives
Compound | Cell Line Tested | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
Compound A | CCRF-CEM (Leukemia) | 5.37 | 12.9 | 36.0 |
Compound B | MOLT-4 (Leukemia) | 6.08 | 15.0 | 40.0 |
Compound C | COLO 205 (Colon) | 42.98 | N/A | N/A |
Antiviral Properties
In addition to anticancer activity, some studies have explored the antiviral properties of related sulfonamide compounds derived from oxazoles. For example, certain derivatives have shown promising activity against viruses such as coxsackievirus B and enteroviruses, indicating that the structural features shared with this compound may confer similar antiviral potential .
Case Studies and Research Findings
- Anticancer Screening : A series of sulfonyl derivatives were synthesized and screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). The results indicated that compounds with the oxazole core exhibited broad-spectrum cytotoxicity with significant selectivity towards specific cancer types .
- Molecular Docking Studies : Molecular docking studies have suggested that these compounds interact favorably with tubulin and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. Such interactions potentially explain their observed cytotoxic effects .
- Enzyme Inhibition : Research has demonstrated that sulfonyl chlorides can effectively inhibit various enzymes by covalently modifying their active sites. This property has been utilized in designing enzyme inhibitors for therapeutic applications .
Properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNGGKOOAPRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37543-50-3 |
Source
|
Record name | 3-phenyl-1,2-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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